molecular formula C7H10N4 B13518787 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile

Cat. No.: B13518787
M. Wt: 150.18 g/mol
InChI Key: LOHQBWVJRYBNDF-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is an organic compound with the molecular formula C 7 H 10 N 4 and a molecular weight of 150.18 g/mol . This nitrile derivative features a 1,2,4-triazole ring system, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities. The compound is characterized by a propanenitrile chain linked to the 5-position of a 1-ethyl-1H-1,2,4-triazole ring . While specific biological data for this exact molecule is limited in the public domain, its core structure is highly relevant in chemical synthesis. For instance, a closely related compound, 3-(1H-1,2,4-triazol-1-yl)propanenitrile, has been documented as a key synthetic intermediate in the preparation of molecules with potential biological activity . Furthermore, structural analogs, particularly those incorporating both a triazole ring and a nitrile group, have been developed and patented for their fungicidal properties, demonstrating the value of this chemotype in agrochemical research . This product is presented with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Safety Information: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Hazard Statements: H315-H319-H320 - Causes skin irritation, causes serious eye irritation, and causes eye irritation . Precautionary Statements: P264-P280-P302+P352-P305+P351+P338-P362 .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)propanenitrile

InChI

InChI=1S/C7H10N4/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-4H2,1H3

InChI Key

LOHQBWVJRYBNDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile typically involves the formation of the triazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl hydrazinecarboxylate with acrylonitrile can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuretic and anticonvulsant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile but differ in substituents, functional groups, or heterocyclic cores:

Compound Name Heterocycle Substituents on Heterocycle Chain Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1,2,4-Triazole N1: Ethyl Nitrile (C≡N) C7H10N4 150.19 High polarity, potential agrochemical intermediate
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile 1,2,4-Triazole N1: Methyl; C3: Phenyl Nitrile (C≡N) C11H10N4 198.23 Enhanced steric bulk due to phenyl group; possible pharmaceutical use
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid 1,2,4-Triazole C3: Bromo Carboxylic acid (-COOH) C5H6BrN3O2 220.03 Bromine enables electrophilic substitution; acidic solubility
3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile Isoxazolinone Oxazole ring with ketone Nitrile (C≡N) C6H6N2O2 138.13 Oxazole’s oxygen enhances hydrogen bonding; ketone increases reactivity
3-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid 1,2,4-Triazole N1: Ethyl Carboxylic acid (-COOH) C8H13N3O2 183.21 Branched chain alters solubility; potential metal chelation

Key Differences and Implications

Heterocyclic Core: The triazole ring (in the target compound and ) provides nitrogen-rich aromaticity, enabling π-π stacking and hydrogen bonding. In contrast, the isoxazolinone ring in introduces oxygen, increasing polarity and stability via resonance .

Substituent Effects :

  • Ethyl vs. Methyl/Phenyl : The ethyl group in the target compound offers moderate steric hindrance compared to the phenyl group in , which may limit rotational freedom and alter binding affinity in biological targets .
  • Bromo Substitution : The bromo substituent in enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert nitrile group in the target compound .

Functional Group Influence: Nitrile vs. Carboxylic Acid: Nitriles (target compound, ) are less polar than carboxylic acids (), affecting solubility in organic vs. aqueous media. Carboxylic acids also enable salt formation, useful in drug formulation . Chain Length and Branching: The propanenitrile chain in the target compound (three carbons) may confer flexibility compared to the shorter acetonitrile chain in .

Biological Activity

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is a heterocyclic organic compound belonging to the class of 1,2,4-triazoles. This compound features a five-membered nitrogen-containing ring with an ethyl substituent and a cyano functional group attached to a propane chain. The structural attributes of this compound suggest potential biological activities similar to other triazole derivatives, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C5H6N4C_5H_6N_4, and it has a molecular weight of approximately 122.13 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
CAS Number 76686-83-4

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Cytotoxicity Studies :
    • A study published in Tetrahedron examined various triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity correlating with structural modifications in the triazole ring .
  • Antifungal Activity :
    • Research highlighted in Journal of Medicinal Chemistry demonstrated that certain substituted triazoles exhibited potent antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting that this compound could also exhibit similar properties due to its structural similarities .
  • Molecular Docking Studies :
    • Molecular docking simulations have been utilized to predict the interaction of triazole derivatives with various biological targets. These studies suggest that compounds like this compound could effectively bind to enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

Potential Applications

Given its structural characteristics and the biological activity exhibited by related compounds, this compound holds promise for various applications:

  • Pharmaceutical Development : As a scaffold for drug design targeting microbial infections or cancer.
  • Agricultural Use : Potential development as a fungicide or herbicide due to its antimicrobial properties.

Q & A

Q. Q1. What are the standard synthetic protocols for 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions starting from 1-ethyl-1H-1,2,4-triazole derivatives. Key steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate triazole ring formation .
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics .
  • Monitoring : TLC or HPLC is recommended to track reaction progress and ensure complete conversion .
    For yield optimization, reduce side reactions by controlling temperature (60–80°C) and using stoichiometric excess of nitrile precursors (e.g., acrylonitrile derivatives) .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields or impurities during scale-up synthesis?

Methodological Answer: Scale-up challenges often arise from inefficient heat transfer or side reactions. Strategies include:

  • Flow Chemistry : Continuous flow systems improve temperature control and mixing .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes by-products .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic Structural Characterization

Q. Q3. Which analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the triazole ring (δ 8.5–9.0 ppm for triazole protons) and nitrile group (δ 120–125 ppm for CN) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL or WinGX .
  • Mass Spectrometry : Confirm molecular weight (MW 164.18 g/mol) via ESI-MS or HRMS .

Advanced Structural Analysis

Q. Q4. How can crystallographic data resolve ambiguities in tautomeric forms of triazole derivatives?

Methodological Answer: Triazole rings exhibit tautomerism (1,2,4-triazole ↔ 1,3,4-triazole). To resolve this:

  • High-Resolution XRD : Use SHELXL to refine hydrogen atom positions and assign tautomeric states .
  • DFT Calculations : Compare experimental bond lengths with computed structures (e.g., Gaussian software) .
  • Variable-Temperature NMR : Monitor proton shifts to identify dynamic tautomeric equilibria .

Biological Activity Screening

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Studies : Assess bactericidal kinetics at 2× MIC concentrations .
  • Enzyme Inhibition : Screen for triazole-targeted enzymes (e.g., CYP51 in fungi) via fluorometric assays .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How does substitution at the triazole’s ethyl group influence bioactivity?

Methodological Answer:

  • Alkyl Chain Modifications : Replace ethyl with methyl/propyl to assess hydrophobicity effects. Longer chains may enhance membrane penetration .
  • Electron-Withdrawing Groups : Introduce halides (e.g., Cl) to improve binding to electron-rich enzyme pockets .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., fungal lanosterol demethylase) .

Purity and Analytical Challenges

Q. Q7. What methods ensure high purity (>98%) for pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (e.g., unreacted triazole precursors) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis .

Advanced Data Contradictions

Q. Q8. How to resolve discrepancies between NMR and mass spectrometry data?

Methodological Answer:

  • Isotopic Purity Check : Verify if impurities (e.g., ¹³C natural abundance) skew MS results .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals to confirm structural assignments .
  • High-Resolution MS : Compare exact mass (m/z 164.0825 for [M+H]⁺) with theoretical values .

Mechanistic Studies

Q. Q9. What experimental approaches elucidate the reaction mechanism of nitrile group formation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated acrylonitrile to identify rate-determining steps .
  • Trapping Intermediates : Add TEMPO to detect radical intermediates via EPR spectroscopy .
  • Computational Modeling : Simulate reaction pathways (e.g., Gaussian 09) to validate proposed mechanisms .

Stability and Storage

Q. Q10. How do storage conditions impact compound stability in long-term studies?

Methodological Answer:

  • Thermal Stability : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the nitrile group .
  • Accelerated Stability Testing : Conduct ICH Q1A-compliant studies (40°C/75% RH for 6 months) .

Tautomeric Behavior

Q. Q11. How does tautomerism affect the compound’s reactivity in synthetic applications?

Methodological Answer:

  • pH-Dependent Studies : Adjust reaction pH to stabilize specific tautomers (e.g., acidic conditions favor 1,2,4-triazole form) .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated tautomer models .

Computational Modeling

Q. Q12. Which software tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Schrödinger Suite or MOE for protein-ligand interaction analysis .
  • MD Simulations : GROMACS to study binding stability over 100-ns trajectories .
  • QSAR Models : Build predictive models using Dragon descriptors and PLS regression .

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